molecular formula C8H9N3 B12125688 3-(3-Methyl-3H-diazirine-3-yl)aniline

3-(3-Methyl-3H-diazirine-3-yl)aniline

Cat. No.: B12125688
M. Wt: 147.18 g/mol
InChI Key: CRTTVBBKPHBVSB-UHFFFAOYSA-N
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Description

3-(3-Methyl-3H-diazirine-3-yl)aniline is a chemical compound known for its unique diazirine ring structure. This compound is often used in scientific research due to its ability to form highly reactive carbene intermediates upon exposure to UV light. These intermediates can covalently bind to nearby molecules, making this compound a valuable tool in various biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methyl-3H-diazirine-3-yl)aniline typically involves the formation of the diazirine ring followed by the introduction of the aniline group. One common method involves the reaction of 3-methyl-3H-diazirine with aniline under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. Safety measures are also critical due to the reactive nature of diazirines.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methyl-3H-diazirine-3-yl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the diazirine ring into other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Various electrophiles can be used for substitution reactions, with conditions tailored to the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro compounds, while reduction can yield amines.

Scientific Research Applications

3-(3-Methyl-3H-diazirine-3-yl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as a photo-crosslinking agent to study molecular interactions.

    Biology: Employed in the study of protein-protein interactions and enzyme activities.

    Medicine: Investigated for its potential in drug development and as a tool for studying biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The primary mechanism of action of 3-(3-Methyl-3H-diazirine-3-yl)aniline involves the formation of reactive carbene intermediates upon exposure to UV light. These intermediates can covalently bind to nearby molecules, allowing for the study of molecular interactions and the identification of binding sites. The molecular targets and pathways involved depend on the specific application and the molecules present in the system.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Methyl-3H-diazirin-3-yl)propanoic acid
  • 3-(3-Methyl-3H-diazirin-3-yl)propan-1-amine
  • 3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid

Uniqueness

3-(3-Methyl-3H-diazirine-3-yl)aniline is unique due to its specific structure, which combines the diazirine ring with an aniline group. This combination allows for unique reactivity and applications, particularly in the study of molecular interactions and the development of new materials.

Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

3-(3-methyldiazirin-3-yl)aniline

InChI

InChI=1S/C8H9N3/c1-8(10-11-8)6-3-2-4-7(9)5-6/h2-5H,9H2,1H3

InChI Key

CRTTVBBKPHBVSB-UHFFFAOYSA-N

Canonical SMILES

CC1(N=N1)C2=CC(=CC=C2)N

Origin of Product

United States

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